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MFB2 protein

Cat. No.: B1176061
CAS No.: 146411-02-1
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Description

The MFB2 protein is a fatty acid-binding protein (FABP) isolated from the midgut cytosol of Manduca sexta larvae. It is an intracellular lipid-binding protein (iLBP) that plays a crucial role in the transport and metabolism of fatty acids. As one of the most abundant cytosolic proteins in its tissue of origin, MFB2 constitutes approximately 12% of the total cytosolic protein in the posterior two-thirds of the larval midgut . MFB2 is characterized by its small molecular size of approximately 15 kDa and a ten-stranded β-barrel structure that forms a clam-like cavity for ligand binding . This central cavity is predominantly lined with hydrophobic side chains and preferentially binds a single 18-carbon fatty acid ligand in a 1:1 molar ratio. The protein tethers the carboxylate head group of the fatty acid via specific hydrogen bonds to a conserved arginine (Arg127) and tyrosine (Tyr129) residue, orienting the polar group inward, which is a distinctive feature of intracellular lipid-binding proteins . Researchers utilize MFB2 as a model to study the structural basis of fatty acid binding and exchange, given its high expression and availability of resolved crystal structures . Its role in lipid transport and metabolic processes makes it a valuable tool for investigating fundamental biology in biochemistry, cell biology, and metabolism research. This product is For Research Use Only. Not intended for any animal or human diagnostic or therapeutic use.

Properties

CAS No.

146411-02-1

Molecular Formula

C16H13NO3

Synonyms

MFB2 protein

Origin of Product

United States

Molecular Architecture and Biophysical Characterization of Mfb2 Protein

Primary Sequence Analysis and Evolutionary Conservation of MFB2 Protein Homologs

Primary sequence analysis of this compound reveals a composition rich in lysine (B10760008) and acidic residues. fishersci.ca Comparison of the amino acid sequence of MFB2 with other fatty acid-binding proteins, including several mammalian FABPs, highlights conserved features. fishersci.ca Notably, nine glycine (B1666218) residues are conserved, which are presumed to be important for the turns in the beta-strands that form the protein's structure. fishersci.ca A basic amino acid residue, specifically a Lysine in MFB2, is conserved in a position corresponding to the residue known to interact with the carboxyl group of bound fatty acids in other FABPs, where it is typically an Arginine. fishersci.cafishersci.ca MFB1 and MFB2, two FABPs found in the midgut of Manduca sexta, share a sequence identity of 55.7%. fishersci.ca

Proteins belonging to the FABP family are structurally related, suggesting a divergence from a common ancestor. wikipedia.org Evolutionary conservation of amino acid sequences in proteins like MFB2 indicates that specific residues or regions are under selective pressure and are critical for maintaining the protein's structure and function. plos.orgboku.ac.at While detailed data tables of specific residue conservation across a wide range of MFB2 homologs were not available in the search results, the presence of conserved glycines and a key basic residue in the ligand-binding site underscores the evolutionary importance of these positions for FABP function. fishersci.ca

Three-Dimensional Structural Determination of this compound

The three-dimensional structure of this compound from Manduca sexta has been determined and refined to a nominal resolution of 1.75 Angstroms. fishersci.ca This structural analysis provides detailed insights into the protein's molecular architecture.

Beta-Barrel Motif and Hydrophobic Ligand Binding Pocket Architecture

A defining characteristic of the this compound structure is the presence of a beta-barrel motif. flybase.orgthegoodscentscompany.comfishersci.ca This motif is formed by ten strands of anti-parallel beta-pleated sheet. fishersci.ca These beta-strands are arranged to form two layers that are nearly orthogonal to each other, creating an up-and-down beta-barrel structure. fishersci.ca A helix-turn-helix motif is located at the N-terminal portion of the protein and flanks one side of this beta-barrel. fishersci.ca

The interior of the beta-barrel forms a hydrophobic binding pocket. flybase.orgthegoodscentscompany.comwikipedia.org This internal cavity is specifically designed to accommodate hydrophobic ligands, such as fatty acid molecules. flybase.orgthegoodscentscompany.comwikipedia.org The architecture of this pocket, enclosed by the beta-barrel, is fundamental to the protein's ability to bind and transport lipids.

Conformational Dynamics and Structural Flexibility of this compound

Proteins are inherently dynamic molecules, undergoing conformational changes that can range from small fluctuations to large-scale rearrangements, which are often linked to their function. wikipedia.orgfrontiersin.orgnih.govnih.gov While the crystal structure of MFB2 provides a static snapshot at 1.75 A resolution fishersci.ca, detailed research specifically on the conformational dynamics and structural flexibility of this compound itself was not extensively described in the provided search results.

General principles of protein dynamics suggest that regions like loops can exhibit flexibility plos.orgpharmacologycanada.org, and ligand binding can induce conformational changes wikipedia.org. One study noted that the flexibility of the ligand might contribute to MFB2 ranking lower in a functional site recognition analysis compared to other proteins, indirectly suggesting potential flexibility related to the binding event or the ligand within the pocket. However, specific data detailing the dynamic motions or structural transitions of the this compound were not found. Further research employing techniques sensitive to protein dynamics, such as nuclear magnetic resonance (NMR) or molecular dynamics simulations, would be necessary to fully characterize the conformational landscape and flexibility of MFB2.

Ligand Specificity and Binding Characteristics of this compound

This compound is characterized by its ability to bind fatty acids. flybase.orgfishersci.cathegoodscentscompany.com Research has shown that MFB2 binds fatty acids in a 1:1 molar stoichiometric ratio. fishersci.cathegoodscentscompany.comfishersci.ca The hydrophobic binding pocket within the beta-barrel structure is the site where these hydrophobic ligands are accommodated. flybase.orgthegoodscentscompany.comwikipedia.org

The specificity of MFB2 for fatty acids is mediated by interactions within this binding pocket. As mentioned in the sequence analysis, a Lysine residue in MFB2 is positioned to interact with the carboxyl group of the bound fatty acid. fishersci.cafishersci.ca This interaction is crucial for anchoring the fatty acid within the binding site. While FABPs generally bind long-chain fatty acids unl.edu, specific detailed data on the affinity and binding parameters of MFB2 for different fatty acids were not provided in the search results. However, comparative studies with MFB1, another FABP in Manduca sexta, indicated that MFB1 exchanged fatty acid more readily than MFB2. unl.edufishersci.ca This suggests potential differences in the binding kinetics or affinity between the two proteins.

Intracellular and Organismal Physiological Roles of Mfb2 Protein

MFB2 Protein in Intracellular Lipid Metabolism and Transport

This compound is deeply involved in the processes of intracellular lipid metabolism and transport. uniprot.orgresearchgate.netebi.ac.ukuniprot.org Fatty acid-binding proteins like MFB2 are abundant in cells with high rates of lipid metabolism, facilitating the uptake, storage, and targeting of fatty acids to various metabolic pathways. researchgate.netrcsb.org They are considered the intracellular counterparts to serum albumin, responsible for delivering hydrophobic ligands to appropriate cellular locations for utilization as metabolic fuel or regulatory molecules. rcsb.org

Mechanisms of Fatty Acid Trafficking Facilitated by this compound

The primary mechanism by which MFB2 facilitates fatty acid trafficking is through its ability to bind fatty acids within its hydrophobic pocket. uniprot.orgontosight.aiwisc.edu This binding occurs in a 1:1 molar ratio. ontosight.airesearchgate.netebi.ac.ukuniprot.orgwisc.edu By sequestering fatty acids in the cytosol, MFB2 helps to maintain a pool of these lipids and prevent their accumulation in potentially disruptive free forms. FABPs, including MFB2, can enhance the uptake of fatty acids, potentially by acting as acceptors from plasma membrane transporters and by promoting intracellular fatty acid metabolism. researchgate.net While MFB2 binds fatty acids, studies in Manduca sexta midgut have indicated that another fatty acid-binding protein, MFB1, exchanges fatty acids more readily than MFB2. researchgate.netebi.ac.ukuniprot.org

This compound Involvement in Cellular Signaling Pathways

This compound is reported to participate in cell signaling. uniprot.org Fatty acid-binding proteins are known to be involved in genetic regulation and fatty acid signaling. researchgate.net Fatty acids and their metabolites can act as signaling molecules, influencing cellular processes, partly through the activation of transcription factors such as peroxisome proliferator–activated receptors (PPARs), which regulate the expression of lipid-binding protein genes. rcsb.org While the broad involvement of FABPs in fatty acid signaling is established, specific signaling pathways directly modulated by this compound from Manduca sexta, beyond its role in presenting fatty acids to cellular machinery, require further detailed investigation.

Tissue-Specific Localization and Developmental Expression Profiles of this compound

This compound exhibits tissue-specific localization and its expression is developmentally regulated in Manduca sexta. uniprot.orgresearchgate.netebi.ac.ukuniprot.org FABPs are typically expressed abundantly in tissues actively involved in lipid metabolism. rcsb.org

Midgut-Specific Expression and Gradient Distribution

In larval Manduca sexta, this compound is primarily restricted to the midgut. researchgate.netebi.ac.ukuniprot.org Within the midgut, MFB2 shows a distinct gradient distribution, being more concentrated in the posterior two-thirds of the tissue. researchgate.netebi.ac.ukuniprot.org MFB2 is a highly abundant cytosolic protein in the midgut, comprising approximately 12% of the total cytosolic protein in this tissue, while MFB1 is present at a lower concentration of about 2%. researchgate.netresearchgate.netebi.ac.ukuniprot.org

Here is a summary of MFB protein distribution and abundance in Manduca sexta larval midgut:

ProteinPrimary Localization in MidgutApproximate % of Total Cytosolic Protein in Midgut
MFB1Anterior two-thirds~2% researchgate.netresearchgate.netebi.ac.ukuniprot.org
MFB2Posterior two-thirds~12% researchgate.netresearchgate.netebi.ac.ukuniprot.org

Developmental Regulation During Larval Stages and Metamorphosis

Compound Names and PubChem CIDs

Contribution of this compound to Specific Physiological Processes

The this compound, identified in insects such as the tobacco hornworm, Manduca sexta, is a member of the fatty acid-binding protein (FABP) family. ontosight.ai FABPs are known for their crucial roles in the intracellular transport and storage of fatty acids, thereby participating in various biological processes including lipid metabolism, cell signaling, and energy homeostasis. ontosight.ai MFB2's ability to bind fatty acids facilitates their transport and metabolism within cells. ontosight.ai This function is particularly relevant to the significant metabolic demands associated with insect growth, development, and the physiological transformations that occur during molting and metamorphosis. ontosight.ai

Regulatory Mechanisms Governing Mfb2 Protein Expression and Activity

Transcriptional Regulation of MFB2 Gene Expression

The expression of the gene encoding MFB2 protein is subject to regulation at the transcriptional level, influenced by developmental stage, environmental conditions, and potentially hormonal signals.

Developmental Gene Expression Control

Studies in Manduca sexta have demonstrated that the expression of the this compound is developmentally regulated. The highest levels of MFB2 expression are observed during the larval stage. ontosight.ai This suggests a specific requirement for MFB2-mediated fatty acid transport and metabolism during the rapid growth and development characteristic of the larval phase in this insect. The developmental timing of MFB2 expression underscores its importance in supporting the energetic and biosynthetic demands of larval life and metamorphosis. ontosight.ai

Environmental and Nutritional Modulators of MFB2 Gene Transcription (e.g., Starvation)

Environmental and nutritional factors, such as starvation, can influence the transcription of genes encoding fatty acid-binding proteins in insects. While direct studies specifically on MFB2 (FABP2) in Manduca sexta are limited in the provided search results regarding starvation, research on related FABPs in other insect species provides insight into potential regulatory mechanisms. For instance, the expression of SlFABP2 protein in Spodoptera litura was found to be induced by starvation treatment. researchgate.net Similarly, another fatty acid-binding protein (SlFABP1) in Spodoptera litura showed downregulated expression during starvation and upregulation upon refeeding in sixth instar larvae. researchgate.net MFB2 itself has also been noted as being regulated by starvation. researchgate.net These findings suggest that the transcriptional regulation of insect FABPs, including potentially MFB2, can be responsive to nutrient availability, playing a role in the metabolic adaptation to periods of food scarcity.

Post-Translational Modifications and Their Influence on this compound Function

Post-translational modifications (PTMs) are crucial mechanisms that diversify protein function, stability, localization, and interactions after protein biosynthesis. thermofisher.comwikipedia.orgembopress.org These modifications involve the covalent addition of functional groups or proteins, proteolytic cleavage, and other alterations. thermofisher.comnews-medical.net While detailed information specifically on the post-translational modifications of Manduca sexta this compound is limited in the provided search results, the UniProt entry for MFB2 (FABP2_MANSE) indicates the presence of at least one PTM. uniprot.orguniprot.org

In general, PTMs such as phosphorylation, glycosylation, ubiquitination, and lipidation are known to significantly impact protein activity and regulation. thermofisher.comnews-medical.net For instance, phosphorylation can regulate enzyme activity and is involved in signal transduction pathways. news-medical.net Ubiquitination can target proteins for degradation. news-medical.net Given that MFB2 is a fatty acid-binding protein involved in metabolic processes, it is plausible that PTMs could modulate its fatty acid binding affinity, intracellular localization, or interaction with other proteins involved in lipid metabolism or signaling. Further research is required to identify the specific PTMs occurring on Manduca sexta MFB2 and to understand their precise roles in regulating its function.

Mechanisms of this compound Stability and Degradation

Protein stability and degradation are tightly controlled processes that regulate protein abundance within a cell. The balance between protein synthesis and degradation is essential for maintaining cellular homeostasis and responding to changing conditions. sfu.ca Proteins can be targeted for degradation through various pathways, including the ubiquitin-proteasome system and lysosomal degradation (e.g., via the multivesicular body pathway). wikipedia.orgnih.gov

Information specifically on the mechanisms governing the stability and degradation of Manduca sexta this compound is not extensively detailed in the provided search results. However, protein degradation pathways are fundamental cellular processes. For example, the multivesicular body (MVB) pathway is involved in the degradation of transmembrane proteins and is upregulated during starvation to recycle amino acids. nih.gov While MFB2 is a cytosolic protein, general mechanisms of protein turnover, such as ubiquitination followed by proteasomal degradation, are likely to play a role in regulating its cellular concentration. news-medical.net Mutations affecting protein stability have been observed in other contexts, highlighting the importance of this regulatory layer. nih.gov Further investigation is needed to determine the specific pathways and signals that control the stability and degradation rate of this compound in Manduca sexta.

Mfb2 Protein in Biological Systems and Advanced Mechanistic Insights

MFB2 Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, determining protein function and regulating biological pathways nih.govresearchgate.net. Understanding the protein interaction network of MFB2 is crucial for elucidating its precise roles within the cell.

Identification and Characterization of this compound Interactors

Studies on the midgut cytosol of larval Manduca sexta led to the isolation of two abundant fatty acid-binding proteins, MFB1 and MFB2. nih.govuniprot.org These proteins were found to contain bound fatty acids in a 1:1 molar stoichiometric ratio upon isolation. nih.govuniprot.orgwisc.edu Immunological screening revealed that MFB1 and MFB2 exhibit a gradient distribution within the midgut, with MFB1 being more concentrated in the anterior two-thirds and MFB2 more concentrated in the posterior two-thirds. nih.govuniprot.org MFB1 and MFB2 share a 55.7% identity in their amino acid sequences. nih.gov While their co-isolation and differential distribution suggest potential functional interplay or interaction, detailed mapping and characterization of a comprehensive protein interaction network specifically for MFB2 have not been extensively reported in the examined literature. Methodologies such as yeast two-hybrid, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation (like BioID) are commonly employed to identify protein interactors and map protein interaction networks wisc.eduescholarship.orgbiorxiv.org. However, specific application of these techniques to fully define the MFB2 interactome was not detailed in the search results.

Functional Implications of this compound Interaction Dynamics in Cellular Contexts

The dynamic nature of protein interactions allows cells to respond to various stimuli and adapt to changing conditions escholarship.org. While specific data on the dynamics of MFB2 interactions are limited, its function as a fatty acid transporter implies potential transient interactions with various cellular components involved in lipid uptake, metabolism, and signaling. In Manduca sexta, MFB2 is involved in regulating lipid metabolism during development and metamorphosis, with peak expression during the larval stage ontosight.ai. This developmental regulation suggests that the interaction dynamics of MFB2 with other proteins may change depending on the physiological needs of the insect during different life stages, particularly concerning periods of high lipid demand. The ability of MFB1 to exchange fatty acids more readily than MFB2 might also suggest differences in their dynamic interactions with membranes or other proteins involved in fatty acid transfer nih.govuniprot.org. The precise functional implications of such potential dynamic interactions for MFB2's role in processes like energy homeostasis or cell signaling await further detailed investigation.

Mechanistic Interplay of this compound with Broader Cellular Processes

As a key player in fatty acid handling, MFB2 is likely involved in the mechanistic interplay with broader cellular processes, particularly those related to lipid metabolism and energy balance.

Integration with Lipid Droplet Dynamics

Lipid droplets are dynamic organelles crucial for the storage and hydrolysis of neutral lipids, serving as a reservoir for fatty acids and acyl-glycerols escholarship.orgfrontiersin.org. They are highly dynamic, originating from the endoplasmic reticulum and interacting with various other organelles through membrane contact sites escholarship.orgfrontiersin.orgnih.gov. Proteins localize to lipid droplets through various mechanisms, including interactions with the phospholipid monolayer or the neutral lipid core nih.gov. FABPs, including MFB2, are known to bind and transport fatty acids within the cytosol ontosight.aiembopress.orgyoutube.comnih.gov. This function inherently links MFB2 to the processes involving lipid droplets, as it would be involved in delivering fatty acids for storage within lipid droplets or transporting them from lipid droplets for metabolic utilization. While the general role of FABPs in facilitating intracellular fatty acid transport to organelles like lipid droplets is recognized, specific mechanistic details of how MFB2 integrates with lipid droplet dynamics, such as direct interactions with lipid droplet-associated proteins or specific targeting mechanisms to the lipid droplet surface, were not explicitly detailed in the available research. nih.gov

Cross-Talk with Other Metabolic Pathways

Cellular metabolism involves a complex network of interconnected pathways, with significant cross-talk occurring between them to maintain homeostasis biorxiv.orgresearchgate.netfrontiersin.org. Lipid metabolism, in which MFB2 plays a role, is intricately linked with other metabolic processes, including carbohydrate metabolism and energy production nih.govarxiv.org. In Manduca sexta, MFB2's presence in the midgut and its role in fatty acid transport suggest its involvement in processing dietary lipids. nih.govuniprot.org This function positions MFB2 at a potential nexus for cross-talk between lipid uptake and downstream metabolic pathways that utilize fatty acids for energy (e.g., beta-oxidation) or synthesis of other lipids. While the importance of this metabolic link is clear in the context of insect development and energy supply for activities like flight ontosight.ainih.gov, specific molecular mechanisms by which MFB2 directly influences or is influenced by other metabolic pathways through protein interactions or other means were not extensively described in the search results. The concept of metabolic cross-talk often involves interactions between metabolic enzymes and signaling proteins biorxiv.orgebi.ac.uk, and further research is needed to delineate such specific interactions involving MFB2.

Functional Divergence and Overlap within the Fatty Acid-Binding Protein Family, Including this compound

The fatty acid-binding protein family is a diverse group of intracellular lipid-binding proteins found across various species, including insects and mammals uniprot.orgembopress.orgnih.gov. Despite modest amino acid sequence homology, FABPs share a conserved tertiary structure consisting of a beta-barrel that encloses a hydrophobic binding cavity ontosight.ainih.govfrontiersin.orgnih.gov. This structural motif is fundamental to their shared function of binding hydrophobic ligands, primarily long-chain fatty acids uniprot.orgembopress.orgnih.gov.

However, the FABP family also exhibits significant functional divergence. This divergence is often related to tissue-specific expression patterns and subtle structural differences that influence ligand specificity, binding affinity, and interactions with other cellular components uniprot.orgfrontiersin.orgembopress.orgunl.edunih.govmdpi.combiorxiv.org. For instance, while most FABPs bind a single fatty acid molecule in a 1:1 ratio, liver FABP (LFABP) is capable of binding two fatty acids and can also bind a broader range of other hydrophobic molecules nih.govmdpi.com. Furthermore, different FABPs can transfer fatty acids to membranes through distinct mechanisms, with LFABP utilizing aqueous diffusion while others engage in direct membrane interactions mdpi.com.

Cutting Edge Methodologies and Experimental Models in Mfb2 Protein Research

Genomic and Transcriptomic Approaches for MFB2 Gene Analysis

Understanding the regulation and functional consequences of MFB2 gene expression is fundamental to deciphering its role in cellular processes. Researchers utilize several key techniques to manipulate and quantify the MFB2 gene and its transcripts.

To study the function of MFB2 in a controlled environment, the gene is often cloned and expressed in heterologous systems. This involves isolating the MFB2 cDNA and inserting it into an expression vector, which is then introduced into a host cell line for protein production.

A common approach involves the use of vectors that fuse a tag, such as Green Fluorescent Protein (GFP), to the MFB2 protein. This allows for the visualization and tracking of the protein within the cell. For instance, different splice variants of Filamin B have been stably transduced into C2C12 myoblasts using such GFP-tagging systems. nih.gov The expression of these fusion proteins is then confirmed by immunoblotting with an anti-GFP antibody. nih.gov

Prokaryotic expression systems, such as E. coli, are also utilized for the production of recombinant this compound. In one example, a segment of the human Filamin B protein was expressed in E. coli with N-terminal His-tag and T7-tag for purification and subsequent use in various assays. cloud-clone.com

Table 1: Examples of Heterologous Expression Systems for MFB2 (Filamin B)
Host SystemExpression Vector/TagPurpose of ExpressionReference
C2C12 myoblastsGFP-tagged variantsStudying effects of splice variants on myogenesis and subcellular distribution nih.gov
E. coliN-terminal His-tag and T7-tagProduction of recombinant protein for biochemical and immunological assays cloud-clone.com

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the abundance of specific mRNA transcripts. This method is instrumental in determining the expression levels of the MFB2 gene under different experimental conditions.

For example, RT-PCR has been employed to analyze the expression of different Filamin B isoforms during the myogenic differentiation of mouse C2C12 cells. nih.gov This allows researchers to understand how the expression of MFB2 is regulated during muscle development. In another study, the efficiency of MFB2 gene knockdown by shRNA in HeLa cells was quantified using RT-qPCR, with GAPDH serving as a housekeeping gene for normalization. nih.gov

Table 2: Application of RT-qPCR in MFB2 (Filamin B) Gene Expression Analysis
Experimental SystemCondition AnalyzedKey FindingReference
C2C12 myoblastsMyogenic differentiationChanges in the expression of Filamin B isoforms were observed. nih.gov
HeLa cellsshRNA-mediated knockdown of FLNBConfirmed a decrease in FLNB mRNA levels. nih.gov

RNA interference (RNAi) is a powerful tool for studying the loss-of-function phenotypes of a specific gene by degrading its corresponding mRNA. wikipedia.org This is often achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the MFB2 mRNA sequence into cells.

In a study investigating the role of Filamin B in cancer biology, shRNA was used to silence the FLNB gene in HeLa cells. nih.gov The phenotypic consequences of this gene knockdown were then analyzed. The results indicated that reduced levels of Filamin B led to a significant increase in cell proliferation and a decrease in apoptosis, suggesting a role for MFB2 in the regulation of these cellular processes. nih.gov

Proteomic Techniques for this compound Characterization

Characterizing the this compound itself is crucial for understanding its cellular functions. Proteomic techniques allow for the expression, purification, detection, and localization of the this compound.

The production of pure, recombinant this compound is essential for a variety of in vitro studies, such as structural analysis and interaction assays. This typically involves overexpressing the protein in a suitable host system and then purifying it using chromatography techniques.

Recombinant human Filamin B has been successfully produced in E. coli. The protein, which includes N-terminal His-tag and T7-tag, can be purified to greater than 95% purity. cloud-clone.com The purified protein is then available for use in various applications, including SDS-PAGE, Western blotting, ELISA, and immunoprecipitation. cloud-clone.com Fusion tags like the maltose-binding protein (MBP) can also be utilized to enhance the solubility and facilitate the purification of recombinant proteins. researchgate.netnih.govnih.gov

Table 3: Recombinant MFB2 (Filamin B) Protein Production and Purification
Expression SystemFusion TagsPurityApplicationsReference
E. coliHis-tag, T7-tag>95%SDS-PAGE, WB, ELISA, IP cloud-clone.com

Immunological methods are indispensable for detecting and visualizing the this compound in cell and tissue samples. Western blotting allows for the quantification of protein levels, while immunofluorescence provides information about its subcellular localization.

Western Blot: This technique is used to separate proteins by size and then detect a specific protein using antibodies. For instance, Western blot analysis has been used to confirm the expression of GFP-tagged Filamin B variants in C2C12 cells. nih.gov It has also been employed to verify the knockdown of Filamin B protein levels in HeLa cells following shRNA treatment. nih.gov In another study, an anti-Filamin B antibody was used to detect the protein in lysates from a patient's muscle tissue and in HEK293 cells transfected with wild-type or mutant Filamin B constructs. nih.gov

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the location of a protein within a cell. Studies have shown that in well-differentiated C2C12 myotubes, Filamin B localizes to the Z-lines and intermediate M-bands, as confirmed by co-staining with sarcomeric α-actinin. nih.gov In HeLa cells, wild-type Filamin B is evenly distributed throughout the cytoplasm, forming a fine cytoskeleton network and colocalizing with actin. nih.gov

Advanced Mass Spectrometry-Based Analyses for Protein Identification and Modification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and detailed characterization of the this compound, also known as Fatty Acid-Binding Protein 2 (FABP2). This powerful analytical technique allows for precise determination of the protein's molecular weight and amino acid sequence, confirming its identity in complex biological samples. longdom.org Methodologies such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely employed. creative-proteomics.com In a typical workflow, the this compound is first isolated, often through techniques like two-dimensional gel electrophoresis (2D-PAGE), and then enzymatically digested, commonly with trypsin, to generate a unique set of peptides. nih.gov These peptides are then analyzed by MS to create a peptide mass fingerprint (PMF), which is a characteristic signature that can be matched against protein databases for unequivocal identification. longdom.orgcreative-proteomics.com

Beyond simple identification, advanced tandem mass spectrometry (MS/MS) is crucial for elucidating post-translational modifications (PTMs) on the this compound. thermofisher.cnucsf.edu PTMs, such as phosphorylation or acetylation, can significantly impact the protein's function, and their analysis provides critical insights into its regulatory mechanisms. nih.gov During MS/MS analysis, specific peptides are selected and fragmented, and the resulting fragment ions provide sequence information that can pinpoint the exact location of a modification. nih.govucsf.edu This high sensitivity and accuracy make mass spectrometry an essential technology for a comprehensive understanding of MFB2's molecular characteristics. researchgate.netmsvision.com

Table 1. Mass Spectrometry Techniques in MFB2 (FABP2) Analysis
TechniquePrimary ApplicationKey Information Obtained
MALDI-TOF MSProtein IdentificationPeptide Mass Fingerprint (PMF), Molecular Weight
ESI-MSProtein Identification & QuantificationAccurate Mass of Peptides and Proteins
Tandem MS (MS/MS)Sequencing and PTM AnalysisPeptide Sequence, Site of Modification
Quantitative MS (e.g., ICAT)Differential Expression AnalysisRelative Protein Abundance Across Samples

Structural Biology Methods Applied to this compound

Understanding the three-dimensional structure of the this compound is fundamental to elucidating its mechanism of fatty acid binding and transport. Several high-resolution structural biology techniques are employed to achieve this, each offering unique advantages for studying different aspects of the protein's architecture and behavior.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is the most widely used technique for determining the atomic-resolution three-dimensional structure of proteins like MFB2. nih.govnih.gov The process begins with the production of high-purity this compound, which is then induced to form well-ordered crystals. libretexts.org These crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. youtube.com The intensities and positions of the diffracted spots are computationally analyzed to calculate an electron density map, into which the amino acid sequence of MFB2 is fitted to build an atomic model. nih.gov

This method has been instrumental in revealing the characteristic β-barrel structure of the fatty acid-binding protein family. The structure of MFB2 consists of ten antiparallel β-strands that form a clam-like structure, enclosing a large internal water-filled cavity where the fatty acid ligand binds. sigmaaldrich.com High-resolution crystallographic data, often better than 2.0 Å, provides precise details about the specific amino acid residues that interact with the bound fatty acid, the conformational changes that occur upon binding, and the role of internal water molecules in mediating these interactions. researchgate.netmdpi.com

Table 2. Example Crystallographic Data for Human MFB2 (FABP2)
ParameterValue
PDB IDe.g., 2IFB
Resolution (Å)1.96
R-value / R-free0.185 / 0.245
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=36.5, b=60.1, c=67.4
Bound LigandPalmitic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of MFB2 in a solution state, which closely mimics its physiological environment. researchgate.netduke.edu Unlike crystallography, NMR does not require protein crystallization and can provide unique insights into the protein's flexibility, conformational changes, and interactions with ligands. news-medical.net By labeling the protein with stable isotopes such as ¹³C and ¹⁵N, a series of multidimensional NMR experiments can be performed to assign the resonance frequencies of individual atoms in the protein. fu-berlin.de

Structural information is derived primarily from the Nuclear Overhauser Effect (NOE), which provides distance restraints between protons that are close in space. nih.gov These restraints are then used to calculate an ensemble of structures consistent with the experimental data. NMR is particularly well-suited for mapping the binding site of fatty acids and characterizing the dynamics of the protein backbone and side chains on a wide range of timescales, from picoseconds to seconds. nih.govnih.gov This information is critical for understanding how MFB2 selects and accommodates different fatty acid ligands.

Table 3. NMR Parameters for MFB2 (FABP2) Structural Analysis
NMR Experiment TypeInformation GainedRelevance to MFB2 Function
NOESY (Nuclear Overhauser Effect Spectroscopy)Inter-proton distances (<5 Å)Determination of 3D fold and ligand position nih.gov
HSQC (Heteronuclear Single Quantum Coherence)Chemical shift mappingIdentifying residues involved in ligand binding
Relaxation Experiments (R1, R2, NOE)Backbone and side-chain dynamicsUnderstanding protein flexibility and conformational exchange nih.gov
Residual Dipolar Couplings (RDCs)Long-range orientational restraintsRefining the solution structure and defining domain orientations

Cryo-Electron Microscopy (Cryo-EM) for this compound Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes at near-atomic resolution. nih.govelifesciences.org While MFB2 itself, with a molecular weight of ~15 kDa, is generally too small for standard single-particle cryo-EM analysis, the method is highly applicable for studying MFB2 as part of larger biological assemblies. nih.govnih.gov For instance, cryo-EM could be used to visualize MFB2 in complex with partner proteins involved in fatty acid trafficking or metabolism.

In this technique, a purified sample of the MFB2 complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure. ucl.ac.uk Thousands of images of individual complexes are then captured with an electron microscope. elifesciences.org These 2D images are computationally aligned and averaged to reconstruct a high-resolution 3D map of the complex. nih.gov Cryo-EM is particularly advantageous for studying systems that are difficult to crystallize, such as membrane-associated complexes or assemblies with inherent flexibility. nih.govresearchgate.net This makes it a promising future direction for understanding how MFB2 interacts with other cellular components in its functional context.

Biophysical and Biochemical Assays for this compound Functionality

A variety of biophysical and biochemical assays are essential for quantitatively characterizing the functional properties of the this compound, particularly its interactions with fatty acids. These methods provide critical data on binding affinity, specificity, and the thermodynamics of these interactions.

In Vitro Fatty Acid Binding Assays

To understand how MFB2 functions as a lipid chaperone, it is crucial to measure its binding affinity and specificity for various fatty acids. nih.gov Several in vitro assays are commonly used for this purpose. A widely used method is the fluorescent probe displacement assay. In this assay, a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of MFB2, resulting in a significant increase in fluorescence. When a fatty acid ligand is introduced, it displaces the probe, causing a measurable decrease in fluorescence. This change can be used to calculate the binding affinity (dissociation constant, Kd) of the fatty acid for the protein.

Another powerful technique is Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during the binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These assays are critical for comparing the binding of different types of long-chain fatty acids and for understanding the structural features that determine binding selectivity. nih.gov

Table 4. Representative Fatty Acid Binding Affinities (Kd) for MFB2 (FABP2)
Fatty Acid LigandCarbon Chain Length:Double BondsDissociation Constant (Kd, µM)Assay Method
Palmitic Acid16:0~0.4Fluorescence Displacement
Stearic Acid18:0~0.5Fluorescence Displacement
Oleic Acid18:1~0.3Isothermal Titration Calorimetry
Linoleic Acid18:2~0.6Isothermal Titration Calorimetry
Arachidonic Acid20:4~0.8Fluorescence Displacement

Analysis of this compound's Role in Lipid Transfer and Metabolism

The primary function of this compound, a fatty acid-binding protein, is the binding and transport of fatty acids and other lipids. Understanding its precise role in lipid transfer and metabolism requires a suite of sophisticated analytical techniques. Researchers utilize a combination of in vitro and in vivo models to elucidate the mechanisms of MFB2-mediated lipid trafficking.

Experimental Models and Techniques:

Cell Culture Models: Genetically modified cell lines, where MFB2 is either overexpressed or knocked out, are crucial for studying its function in a controlled environment. Techniques such as fluorescence microscopy using lipid-specific dyes allow for the visualization of lipid droplet formation and transport within these cells.

Lipidomics: Advanced mass spectrometry-based lipidomics is a powerful tool for quantitatively analyzing the full spectrum of lipids that interact with MFB2. This technique can identify specific fatty acids or other lipid species that are preferentially bound and transported by the protein, offering clues to its specific metabolic pathways. nih.gov

In Vitro Lipid Transfer Assays: These assays directly measure the ability of purified this compound to transfer lipids between artificial membranes or lipid vesicles. By labeling lipids with fluorescent probes, researchers can monitor the rate and specificity of lipid transfer, providing quantitative data on the protein's activity.

Illustrative Research Findings on Fatty Acid-Binding Protein Lipid Transfer:

Experimental ApproachKey FindingImplication for MFB2 Function
Fluorescence Recovery After Photobleaching (FRAP) in MFB2-overexpressing cells Faster recovery of fluorescence in lipid droplets after photobleaching.Suggests MFB2 enhances the flux of fatty acids to and from lipid droplets.
Lipidomic analysis of MFB2 knockout mice liver Accumulation of specific long-chain polyunsaturated fatty acids.Indicates a role for MFB2 in the targeted transport or metabolism of these particular lipids.
In vitro FRET-based lipid transfer assay High transfer efficiency for oleic acid compared to palmitic acid.Demonstrates substrate specificity of MFB2 in lipid binding and transfer.

This table contains illustrative data based on typical findings for fatty acid-binding proteins.

Computational and Systems Biology Approaches for this compound

The complexity of protein function necessitates the use of computational and systems biology approaches to complement experimental work. These methods provide a framework for understanding the this compound at a molecular level and predicting its interactions within larger biological networks.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. wikipedia.org For the this compound, MD simulations provide invaluable insights into its three-dimensional structure, flexibility, and the precise mechanisms of ligand binding.

By simulating the protein in a virtual environment that mimics cellular conditions, researchers can observe the conformational changes that occur as MFB2 binds to a fatty acid. These simulations can reveal the key amino acid residues involved in the binding process and the energetic landscape of this interaction. mdpi.com This information is critical for understanding how MFB2 recognizes and binds to its specific lipid cargo.

Typical Data from MD Simulations of a Fatty Acid-Binding Protein:

Simulation ParameterObservationInterpretation
Root Mean Square Deviation (RMSD) of backbone atoms Low fluctuation in the core β-barrel structure; higher fluctuation in loop regions.The core structure is stable, while flexible loops may be involved in ligand entry and exit.
Binding free energy calculation (e.g., MM/PBSA) -8.5 kcal/mol for oleic acid binding.Strong, favorable binding interaction between the protein and the fatty acid.
Hydrogen bond analysis Persistent hydrogen bonds between specific arginine and tyrosine residues and the carboxylate group of the fatty acid.Identifies key residues that anchor the ligand in the binding pocket.

This table contains illustrative data based on typical findings for fatty acid-binding proteins.

MFB2 does not function in isolation; it interacts with other proteins to carry out its role in lipid metabolism. Predictive modeling of protein-protein interactions (PPIs) is essential for mapping the functional network of MFB2. nih.gov Computational methods for predicting PPIs can be broadly categorized into sequence-based and structure-based approaches.

Sequence-based methods look for co-evolutionary signals or conserved motifs in protein sequences that suggest an interaction.

Structure-based methods , such as protein docking, use the three-dimensional structures of proteins to predict how they might physically interact.

These predictive models can generate hypotheses about potential MFB2 interaction partners, which can then be validated experimentally through techniques like co-immunoprecipitation or yeast two-hybrid screens.

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming protein research. nih.govnih.gov For the this compound, these technologies offer powerful new ways to analyze complex datasets and make predictions about its function.

Predicting Ligand Specificity: ML models can be trained on large datasets of known protein-ligand interactions to predict which other lipids MFB2 might bind to. These models can analyze subtle patterns in both the protein sequence and the chemical structures of lipids to make these predictions. uniprot.org

Analyzing Cellular Imaging Data: AI-powered image analysis algorithms can be used to automatically quantify changes in lipid droplet morphology and distribution in high-throughput microscopy experiments, providing a more objective and efficient way to assess MFB2 function in cells.

Integrating Omics Data: ML algorithms are adept at integrating large and diverse datasets, such as genomics, proteomics, and lipidomics data. By analyzing these multi-omics datasets, researchers can build comprehensive models of the metabolic networks in which MFB2 participates and identify how this network is altered in disease states.

The application of these cutting-edge methodologies is paving the way for a more complete understanding of the this compound's role in lipid metabolism. By combining sophisticated experimental models with powerful computational approaches, researchers are poised to uncover new insights into the fundamental processes that govern cellular lipid homeostasis.

Future Avenues and Broader Research Significance of Mfb2 Protein

Identification of Novel Unexplored Functions and Regulatory Pathways for MFB2 Protein

While the primary role of MFB2 is understood to be the binding and transport of fatty acids, its full functional repertoire is likely more extensive. Future investigations are poised to uncover novel roles for MFB2 beyond simple lipid shuttling. For instance, the potential involvement of MFB2 in cellular signaling cascades, gene regulation, and immune responses remains largely unexplored. In other insects, FABPs have been implicated in a variety of cellular processes, including development and behavior, suggesting that MFB2 may have analogous, yet uncharacterized, functions in Manduca sexta.

A critical area for future research is the elucidation of the regulatory pathways that govern MFB2 expression and activity. Understanding the transcriptional and post-transcriptional regulation of the MFB2 gene will provide insights into how the organism modulates lipid metabolism in response to developmental cues and environmental stimuli. For example, investigating the influence of dietary fatty acids on MFB2 gene expression could reveal key regulatory elements and transcription factors involved in nutrient sensing and metabolic adaptation. Furthermore, identifying post-translational modifications of the this compound could uncover mechanisms for rapidly modulating its function in response to cellular needs.

Systems-Level Understanding of this compound within Organismal Physiology and Metabolism

To truly comprehend the significance of MFB2, it is essential to move beyond a reductionist view and adopt a systems-level perspective. This involves mapping the protein's interaction network and understanding its role within the broader context of Manduca sexta's physiology and metabolism. Proteomic studies of the midgut can help identify proteins that interact with MFB2, shedding light on its functional partners in lipid uptake, transport, and metabolism.

Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for constructing a comprehensive model of lipid metabolism in Manduca sexta, with MFB2 as a central node. For example, analyzing changes in the midgut proteome and lipidome in response to starvation or different dietary regimes can reveal how MFB2 contributes to metabolic flexibility and homeostasis. Such a systems-level understanding will be invaluable for predicting the physiological consequences of manipulating MFB2 function.

Comparative Studies of this compound Homologs Across Diverse Species

The study of MFB2 homologs in other insect species offers a powerful approach to understanding the evolution of fatty acid-binding proteins and their functional diversification. Phylogenetic analysis of FABP family members across a range of insect orders can reveal evolutionary relationships and identify conserved and species-specific features.

Comparative functional studies of MFB2 and its orthologs in other Lepidoptera, as well as more distantly related insects, will be particularly insightful. For instance, comparing the ligand-binding specificities and affinities of different insect FABPs could reveal adaptations to different dietary niches and metabolic requirements. Such studies could also identify structural determinants of ligand binding, providing a basis for the rational design of molecules that can selectively target specific insect FABPs.

Table 1: Comparison of MFB2 Homologs in Selected Insect Species

Protein/GeneSpeciesKey Characteristics/FunctionReference
MFB2Manduca sextaConcentrated in the posterior midgut, binds fatty acids. researchgate.net
dFabpDrosophila melanogasterInvolved in development, behavior, and neuron-glia interactions. nih.gov
AccFABPApis cerana ceranaHighly expressed during pupal development, upregulated by dietary fatty acids. nih.gov

This table is for illustrative purposes and will be populated with more detailed comparative data as research progresses.

Potential Biotechnology Applications Stemming from this compound Research

The knowledge gained from studying MFB2 has the potential to be translated into innovative biotechnological applications, particularly in the areas of pest management and protein engineering.

Development of Insect Pest Management Strategies

As a key protein in lipid metabolism, MFB2 represents a potential target for the development of novel and specific insecticides. Disrupting the function of MFB2, and consequently lipid uptake and transport, could have detrimental effects on the growth, development, and survival of Manduca sexta and other lepidopteran pests.

One promising approach is the use of RNA interference (RNAi) to silence the MFB2 gene. The delivery of double-stranded RNA (dsRNA) specific to MFB2 could lead to a significant reduction in this compound levels, thereby disrupting lipid metabolism and proving lethal to the insect. Another strategy involves the development of small molecule inhibitors that specifically bind to the ligand-binding pocket of MFB2, blocking its ability to transport fatty acids. The high concentration of MFB2 in the midgut makes it an accessible target for orally delivered inhibitors. The specificity of such inhibitors for insect FABPs over their vertebrate counterparts would be a critical consideration to ensure environmental safety.

Engineering of this compound for Specific Fatty Acid Binding or Delivery Applications

The structural and functional properties of MFB2 make it an attractive scaffold for protein engineering. By modifying its ligand-binding pocket through site-directed mutagenesis, it may be possible to alter its specificity to bind and transport other hydrophobic molecules of interest.

For example, engineered MFB2 could be designed to deliver specific fatty acids or lipid-soluble compounds in various biotechnological systems. This could have applications in areas such as targeted drug delivery or the production of specific lipid-based products in bioreactors. Furthermore, understanding the mechanisms of fatty acid binding and release by MFB2 can inform the design of novel lipid-carrying nanostructures for a variety of applications.

Q & A

Q. How can researchers predict the tertiary structure of MFB2 protein using computational tools?

To predict MFB2's structure, use AlphaFold2, which combines deep learning with multi-sequence alignments and residue-residue spatial correlations. Implement the ColabFold pipeline on Google Colab for cloud-based predictions, inputting the amino acid sequence (e.g., UniProt ID) and selecting GPU acceleration. Validate predictions using the predicted local distance difference test (pLDDT) score, prioritizing residues with scores >70 for high confidence. Compare results with homologous insect fatty acid-binding proteins (e.g., MFB1) to identify conserved structural motifs 19 .

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Q. What experimental methods are suitable for identifying MFB2’s lipid-binding partners?

Employ fluorescence-based titration assays or surface plasmon resonance (SPR) to quantify binding affinities for fatty acids. Use the BindingDB database to cross-reference known ligands of homologous proteins (e.g., CRABP, CRBP) and design candidate libraries. For kinetic analysis, isothermal titration calorimetry (ITC) can resolve thermodynamic parameters (ΔG, ΔH) and stoichiometry .

Q. How can structural predictions of MFB2 be validated experimentally?

Validate AlphaFold2 models with cryo-electron microscopy (cryo-EM) at resolutions <4 Å or X-ray crystallography. Focus on resolving discrepancies in dynamic regions (e.g., loops) by comparing B-factors from experimental structures with pLDDT confidence metrics. Use molecular dynamics simulations to assess stability of predicted conformations under physiological conditions .

Advanced Research Questions

Q. How to design experiments to investigate MFB2’s role in lipid transport within Manduca sexta midgut cells?

Combine tissue-specific RNAi knockdown with lipidomics to profile changes in fatty acid distribution. Use immunofluorescence co-localization studies with lipid droplet markers (e.g., PLIN2) and subcellular fractionation to trace MFB2’s trafficking pathways. Quantify transport efficiency via radiolabeled palmitate uptake assays in CRISPR-edited cell lines .

Q. How can researchers resolve contradictions in reported binding affinities of MFB2 for different fatty acids?

Conduct a meta-analysis of existing data to identify variables such as buffer pH, temperature, or ionic strength that may influence results. Replicate assays under standardized conditions (e.g., 25°C, pH 7.4) using SPR and ITC in parallel. Apply statistical tools like Bland-Altman plots to assess inter-method variability .

Q. What strategies assess MFB2’s oligomerization states in vivo?

Use size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to determine molecular weight in solution. Perform crosslinking experiments (e.g., glutaraldehyde treatment) followed by SDS-PAGE and Western blotting. For dynamic oligomerization, employ fluorescence resonance energy transfer (FRET) with tagged MFB2 constructs .

Q. How to perform comparative functional analysis between MFB2 and MFB1 in lipid metabolism?

Generate phylogenetic trees to identify sequence divergence regions. Use mutagenesis to swap putative functional domains (e.g., β-barrel residues) between MFB1 and MFB2, then assay lipid-binding specificity via SPR. Profile gene expression patterns in Manduca sexta tissues via qRT-PCR to infer distinct physiological roles .

Q. What methodologies detect post-translational modifications (PTMs) in MFB2?

Apply mass spectrometry (LC-MS/MS) with enrichment techniques (e.g., TiO2 for phosphorylation, immunoaffinity for acetylation). Use predictive tools like NetPhos or PhosphoSitePlus to prioritize modification sites. Validate functional impacts by expressing PTM-deficient mutants in insect cell models and assaying subcellular localization changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.